molecular formula C14H15N3O2 B2925066 3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2195952-49-7

3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B2925066
CAS No.: 2195952-49-7
M. Wt: 257.293
InChI Key: ULHJITFBERUWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one (CAS 2195952-49-7) is a chemical compound with a molecular formula of C14H15N3O2 and a molecular weight of 257.29 g/mol . This aminomethyl-substituted indane derivative is offered as a high-purity reagent for research and development purposes. The compound is structurally characterized by a 2,3-dihydro-1H-indene (aminomethyl-substituted indane) core linked via an ether bridge to a 1-methyl-1,2-dihydropyrazin-2-one moiety . This structure places it within a class of aminoindane derivatives that have been investigated for potential therapeutic applications, including for nervous system disorders and pain . Researchers exploring structure-activity relationships in medicinal chemistry may find this compound valuable. Its molecular scaffold is related to other fused heterocyclic systems, such as pyrazino[1,2-a]indol-4-ones and dihydropyrazinoindoles, which are of significant interest in drug discovery for their potential biological activities . This product is intended for research use by qualified professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-17-7-6-16-13(14(17)18)19-11-8-9-4-2-3-5-10(9)12(11)15/h2-7,11-12H,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHJITFBERUWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OC2CC3=CC=CC=C3C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenyl group and its subsequent attachment to the pyrazinone ring. Common synthetic routes include:

  • Grinding, stirring, and ultrasound irradiation methods: These methods are used to synthesize halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives.

  • Indole derivatives synthesis: Indole derivatives are significant heterocyclic systems in natural products and drugs, and their synthesis involves various reaction conditions to achieve the desired structure.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to achieve larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the indenyl group to its oxidized form.

  • Reduction: Reduction of the pyrazinone ring to form different derivatives.

  • Substitution: Replacement of hydrogen atoms in the indenyl or pyrazinone rings with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Formation of indenyl ketones or indenyl carboxylic acids.

  • Reduction: Formation of indenyl alcohols or indenyl amines.

  • Substitution: Formation of substituted indenyl or pyrazinone derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for synthesizing more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and microbial infections.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

The 1,2-dihydropyrazin-2-one moiety is a common feature among several compounds. Key comparisons include:

Compound Name Core Structure Substituents at Position 3 Biological Activity (if reported) Reference
3-[(1-Amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one 1,2-Dihydropyrazin-2-one 1-Amino-2,3-dihydro-1H-inden-2-yloxy Not explicitly reported
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one 1,2-Dihydropyrazin-2-one 2-Phenylethylamino; 2,3-dihydro-1,4-benzodioxin-6-yl Not reported
1-{[(2,3-Dihydro-1H-inden-2-yl)oxy]methyl}quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione (2,3-Dihydro-1H-inden-2-yl)oxymethyl Not reported

Key Observations:

  • The methyl group at position 1 in the target compound may enhance metabolic stability compared to unsubstituted pyrazinones.
  • Substituents on the indenyl group (e.g., amino vs.

Indenyl-Containing Analogs

Compounds sharing the 2,3-dihydro-1H-inden-2-yl group but differing in core structures:

Compound Name Core Structure Functional Groups/Linkages Biological Activity (if reported) Reference
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3,4-dichloro-1,2-thiazole-5-carboxamide hydrochloride Thiazole Carboxamide linkage to aminoindenyl Not explicitly reported
2,3-Dihydro-1H-inden-2-yl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate Propanoate ester Phthalimide-protected alkoxy group Substrate for alkoxyl radical generation
T-3767758 (from antimalarial study) Pyrazine-carboxamide Piperidine-1-carboxamido; 2,3-dihydro-1H-inden-2-yl In vivo efficacy against P. falciparum

Key Observations:

  • The carboxamide linkage in T-3767758 (vs. the ether linkage in the target compound) may improve solubility and bioavailability in antimalarial applications .
  • Chirality in the indenyl group (e.g., 1R,2R configuration in ) could influence stereoselective interactions with biological targets.

Pyrazine/Pyrazinone Derivatives with Bioactivity

Compound Name Core Structure Substituents Biological Activity Reference
Febrifugine Quinazolinone Side chain with piperidine and hydroxyl groups Antimalarial, anti-inflammatory
Halofuginone Febrifugine analog Trifluoromethyl substitution Antiprotozoal, antifibrotic
3-(4-Chlorophenyl)-3,4-dihydroquinazolin-2(1H)-one Quinazolinone 4-Chlorophenyl substitution Not explicitly reported

Key Observations:

  • The target compound lacks the quinazolinone core of febrifugine/halofuginone, which is critical for their antimalarial activity via inhibition of prolyl-tRNA synthetase .
  • Introduction of halogen atoms (e.g., chloro in ) could enhance binding affinity but may increase toxicity.

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The ether linkage in the target compound may reduce solubility compared to carboxamide-containing analogs (e.g., T-3767758) .
  • Metabolic Stability: The 1-methyl group on the pyrazinone ring could hinder oxidative metabolism, improving half-life relative to unmethylated analogs.
  • Chirality: The 1-amino-2,3-dihydro-1H-inden-2-yl group introduces a chiral center, necessitating enantiomeric resolution for therapeutic applications .

Biological Activity

3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potentials of this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 202.25 g/mol
  • IUPAC Name : 3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one

This compound features a dihydroindene moiety linked to a pyrazinone structure, which is significant for its biological activity.

1. Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

  • Antidiabetic Activity : The compound has been shown to modulate G-protein coupled receptors (GPCRs), particularly GPR40, which is involved in insulin secretion and glucose metabolism. This suggests potential applications in treating type 2 diabetes mellitus and related metabolic disorders .

The mechanism by which this compound exerts its effects involves:

  • GPR40 Agonism : Activation of GPR40 leads to enhanced insulin secretion in response to free fatty acids, thereby improving glycemic control.

3. Case Studies

Several studies have evaluated the biological activity of similar compounds with notable results:

StudyCompoundBiological ActivityFindings
GPR40 AgonistsAntidiabeticDemonstrated efficacy in lowering blood glucose levels in diabetic models.
Pyrimidine ConjugatesAntiviralShowed moderate antiviral activity against HSV-1.

These studies highlight the therapeutic potential of compounds structurally related to 3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one.

1. In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit certain signaling pathways associated with inflammation and metabolic disorders. For instance:

  • Anti-inflammatory Activity : Compounds similar to this one have shown significant inhibition of pro-inflammatory cytokines in cell cultures .

2. In Vivo Studies

Animal models have provided insights into the efficacy of this compound:

  • Diabetes Models : In diabetic rats, administration of the compound resulted in improved glucose tolerance and reduced insulin resistance, indicating its potential as a therapeutic agent for diabetes management .

Q & A

Q. Q1: What are the established synthetic routes for 3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via condensation reactions between 1-amino-2,3-dihydro-1H-indene derivatives and activated dihydropyrazinone precursors. For example, a modified procedure from indenone-pyrrole hybrid synthesis () involves:

  • Step 1 : Reacting 1-aminoindane derivatives with a methyl-substituted dihydropyrazinone under alkaline conditions (e.g., NaOH in ethanol).
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
    Key variables affecting yield include:
  • Temperature : Prolonged reflux (>6 hours) reduces side products like hydrolyzed intermediates .
  • Solvent polarity : Ethanol/water mixtures improve regioselectivity compared to DMF .

Q. Q2: How can researchers validate the purity and structural identity of this compound using spectroscopic methods?

Methodological Answer: Use a multi-technique approach:

  • NMR : Confirm the presence of the indenyl group via aromatic protons (δ 6.8–7.2 ppm) and the methyl group on pyrazinone (δ 2.1–2.3 ppm). Compare with reference spectra for dihydropyrazinones ().
  • HPLC-MS : Monitor purity (>98%) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) and ESI+ mode for [M+H]+ ion detection .
  • IR : Verify the carbonyl stretch (C=O) at ~1680 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .

Advanced Research Questions

Q. Q3: What experimental strategies resolve contradictions in bioactivity data across cell-based assays for this compound?

Methodological Answer: Discrepancies often arise from assay-specific variables:

  • Dose-response optimization : Test concentrations from 1 nM to 100 μM to avoid off-target effects at high doses .
  • Cell line selection : Compare results in primary cells (e.g., HEK-293) vs. cancer lines (e.g., HeLa) due to metabolic differences .
  • Control experiments : Include a structurally similar but inactive analog (e.g., replacing the indenyl group with phenyl) to isolate target-specific effects .

Q. Q4: How can researchers design mechanistic studies to elucidate the compound’s interaction with kinase targets?

Methodological Answer:

  • Kinase inhibition profiling : Screen against a panel of 50+ kinases (e.g., EGFR, MAPK) using ADP-Glo™ assays .
  • Molecular docking : Model the compound into kinase ATP-binding pockets (e.g., using AutoDock Vina) focusing on hydrogen bonding with the pyrazinone oxygen and indenyl NH₂ group .
  • Mutagenesis validation : Engineer kinase mutants (e.g., T790M in EGFR) to test predicted binding interactions .

Q. Q5: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer: Critical issues include:

  • Racemization : The indenyl chiral center is prone to epimerization under acidic conditions. Mitigate by using mild bases (e.g., K₂CO₃ instead of NaOH) during workup .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) may alter regiochemistry; opt for enzymatic resolution methods .
  • Process analytics : Implement in-line FTIR to monitor reaction progress and prevent over-reduction .

Data Analysis and Interpretation

Q. Q6: How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility profiling : Use the shake-flask method with HPLC quantification. For polar solvents (e.g., DMSO), ensure absence of hydrate formation by TGA analysis .
  • Computational modeling : Calculate Hansen solubility parameters (HSPs) to predict solvent compatibility. The compound’s HSPs align with ethanol (δD=15.1, δP=8.2) but not hexane .

Q. Q7: What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

Methodological Answer:

  • Nonlinear regression : Fit data to a four-parameter logistic model (IC₅₀, Hill slope) using GraphPad Prism .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous replicates caused by solvent evaporation artifacts .
  • Meta-analysis : Compare results across ≥3 independent experiments to establish reproducibility .

Advanced Method Development

Q. Q8: How can in silico methods predict metabolite formation for this compound?

Methodological Answer:

  • Software tools : Use Schrödinger’s MetaSite or GLORYx to simulate Phase I/II metabolism. The indenyl group is predicted to undergo CYP3A4-mediated hydroxylation .
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) analyzed by LC-QTOF .

Q. Q9: What strategies optimize enantioselective synthesis of the (R)- and (S)-isomers?

Methodological Answer:

  • Chiral auxiliaries : Introduce a menthol-based leaving group during indenyl ring formation, then cleave via hydrolysis .
  • Asymmetric catalysis : Use Ru-BINAP complexes to achieve >90% ee in hydrogenation steps .
  • Chiral HPLC : Separate enantiomers on a Chiralpak IA column (hexane/isopropanol, 85:15) .

Safety and Compliance

Q. Q10: What safety protocols are critical when handling intermediates with reactive amino groups?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent skin/eye exposure to intermediates like 1-aminoindane derivatives .
  • Waste disposal : Neutralize reactive amines with 10% acetic acid before aqueous disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.